Isopropyldecalin
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Overview
Description
Isopropyldecalin is an organic compound with the molecular formula C13H24 and a molecular weight of 180.3297 g/mol . It is also known by its IUPAC name, 1-(propan-2-yl)-decahydronaphthalene . This compound is characterized by its decalin structure, which consists of two fused six-membered rings, with an isopropyl group attached to one of the rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyldecalin can be synthesized through various methods. One common synthetic route involves the hydrogenation of isopropylnaphthalene under high pressure and temperature conditions . The reaction typically requires a catalyst, such as palladium on carbon (Pd/C) , to facilitate the hydrogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of isopropylnaphthalene in large reactors. The process is optimized to achieve high yields and purity of the final product . The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
Isopropyldecalin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Further reduction of this compound can lead to the formation of more saturated hydrocarbons.
Substitution: The isopropyl group in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4) .
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used for reduction reactions.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Isopropyldecalin has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyldecalin involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Isopropyldecalin can be compared with other similar compounds, such as:
Decalin: Lacks the isopropyl group, making it less sterically hindered.
Tetralin: Contains only one six-membered ring fused with a benzene ring, differing in structure and reactivity.
Isopropylnaphthalene: Contains an aromatic naphthalene ring system, making it more reactive in certain chemical reactions.
This compound is unique due to its specific structure, which combines the stability of the decalin system with the steric effects of the isopropyl group .
Properties
CAS No. |
1010-74-8 |
---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
1-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C13H24/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h10-13H,3-9H2,1-2H3 |
InChI Key |
VIJJVIFWVZYBLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC2C1CCCC2 |
Origin of Product |
United States |
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